

physicochemical properties of Angelicin for drug design

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Compound of Interest

Compound Name: *Angelica*

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Angelicin: A Physicochemical Deep Dive for Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin, a naturally occurring furocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.^[1] As a derivative of psoralen, angelicin's unique angular structure confers distinct photochemical and biological properties, making it a compelling scaffold for drug discovery and development.^{[1][2]} This technical guide provides an in-depth analysis of the physicochemical properties of angelicin, offering critical data and methodologies to inform rational drug design and optimization strategies.

Physicochemical Properties of Angelicin

A comprehensive understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The key properties of angelicin are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₆ O ₃	[3] [4]
Molecular Weight	186.16 g/mol	
Melting Point	134-140 °C	
Boiling Point	362.6 °C	
Water Solubility	20 mg/L	
logP (Octanol/Water)	1.97 - 2.08	
pKa	Not available	
Topological Polar Surface Area (TPSA)	43.35 Å ²	
Hydrogen Bond Acceptors	3	
Hydrogen Bond Donors	0	
Rotatable Bonds	0	

Experimental Protocols

Accurate determination of physicochemical parameters is crucial for building reliable structure-activity relationships and predictive models. The following are standard experimental protocols that can be employed to measure the key properties of angelicin.

Determination of Aqueous Solubility

The equilibrium solubility of angelicin can be determined using the shake-flask method, a gold-standard technique for solubility measurement.

Protocol:

- An excess amount of solid angelicin is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

- The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, the suspension is filtered through a 0.22 µm filter to remove undissolved solid.
- The concentration of angelicin in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The experiment is performed in triplicate to ensure the reproducibility of the results.

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a drug's lipophilicity and its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination.

Protocol:

- A solution of angelicin of a known concentration is prepared in one of the two immiscible solvents, typically n-octanol (pre-saturated with water).
- An equal volume of the second immiscible solvent, water (pre-saturated with n-octanol), is added to a separation funnel.
- The two phases are vigorously shaken for a set period (e.g., 1 hour) to allow for the partitioning of angelicin between the two layers.
- The mixture is then allowed to stand until the two phases have completely separated.
- Aliquots are carefully taken from both the n-octanol and the aqueous layers.
- The concentration of angelicin in each aliquot is determined using a suitable analytical technique like HPLC-UV.
- The logP is calculated as the logarithm of the ratio of the concentration of angelicin in the n-octanol phase to its concentration in the aqueous phase.

Stability Testing

Assessing the stability of angelicin under various stress conditions is essential to understand its degradation pathways and to establish its shelf-life.

Protocol:

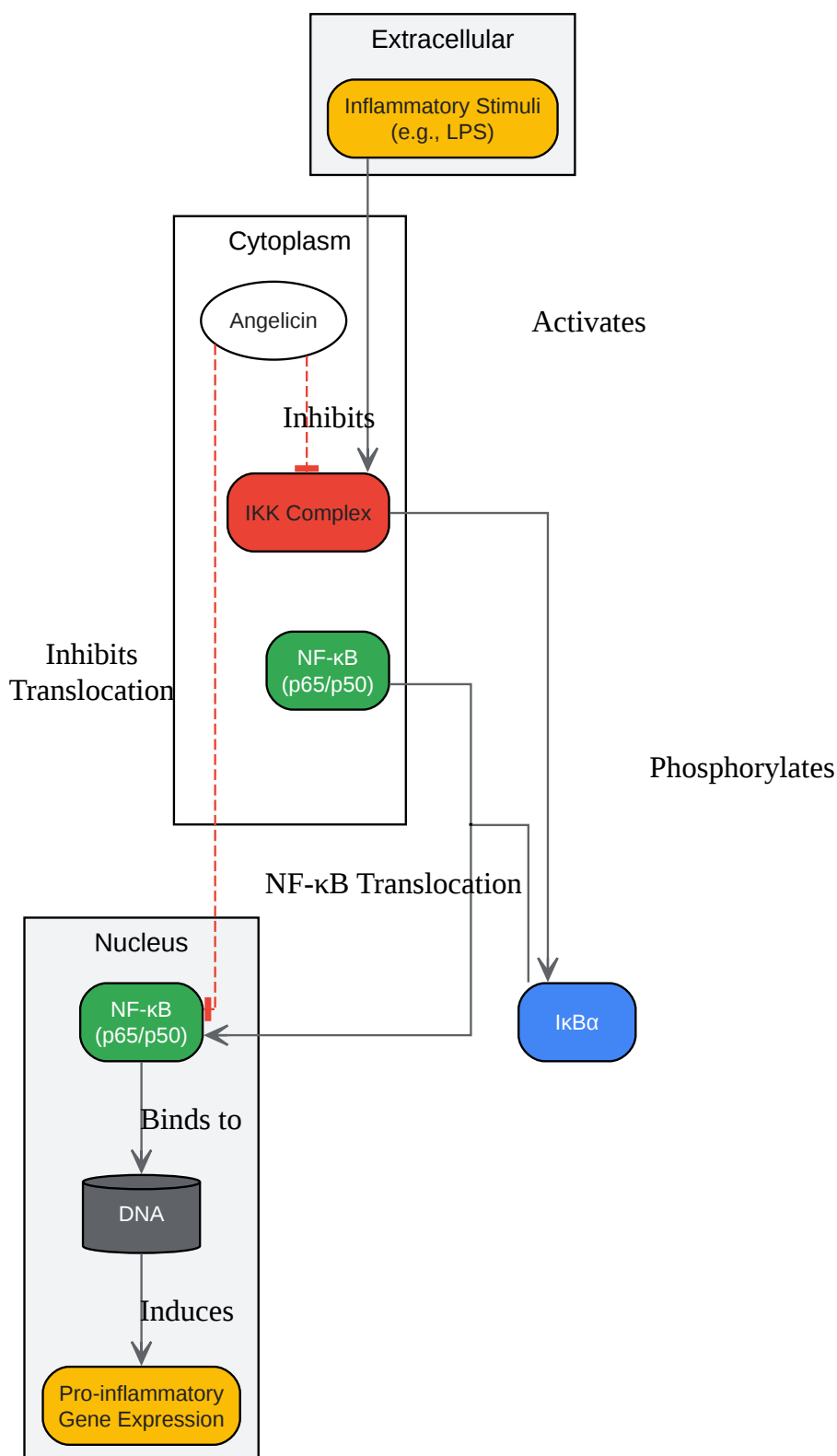
- **Forced Degradation Studies:** Solutions of angelicin are subjected to various stress conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic (exposure to UV and visible light) conditions.
- **Sample Analysis:** At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining angelicin and to detect and quantify any degradation products.
- **Long-Term and Accelerated Stability Studies:** To determine the shelf-life, angelicin is stored under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated). Samples are tested at regular intervals to monitor for any changes in physical appearance, purity, and potency.

Signaling Pathway Modulation by Angelicin

Angelicin exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF- κ B and MAPK pathways, which are central to inflammation and cell proliferation.

Angelicin's Inhibition of the NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a critical regulator of inflammatory responses. Angelicin has been shown to inhibit this pathway.

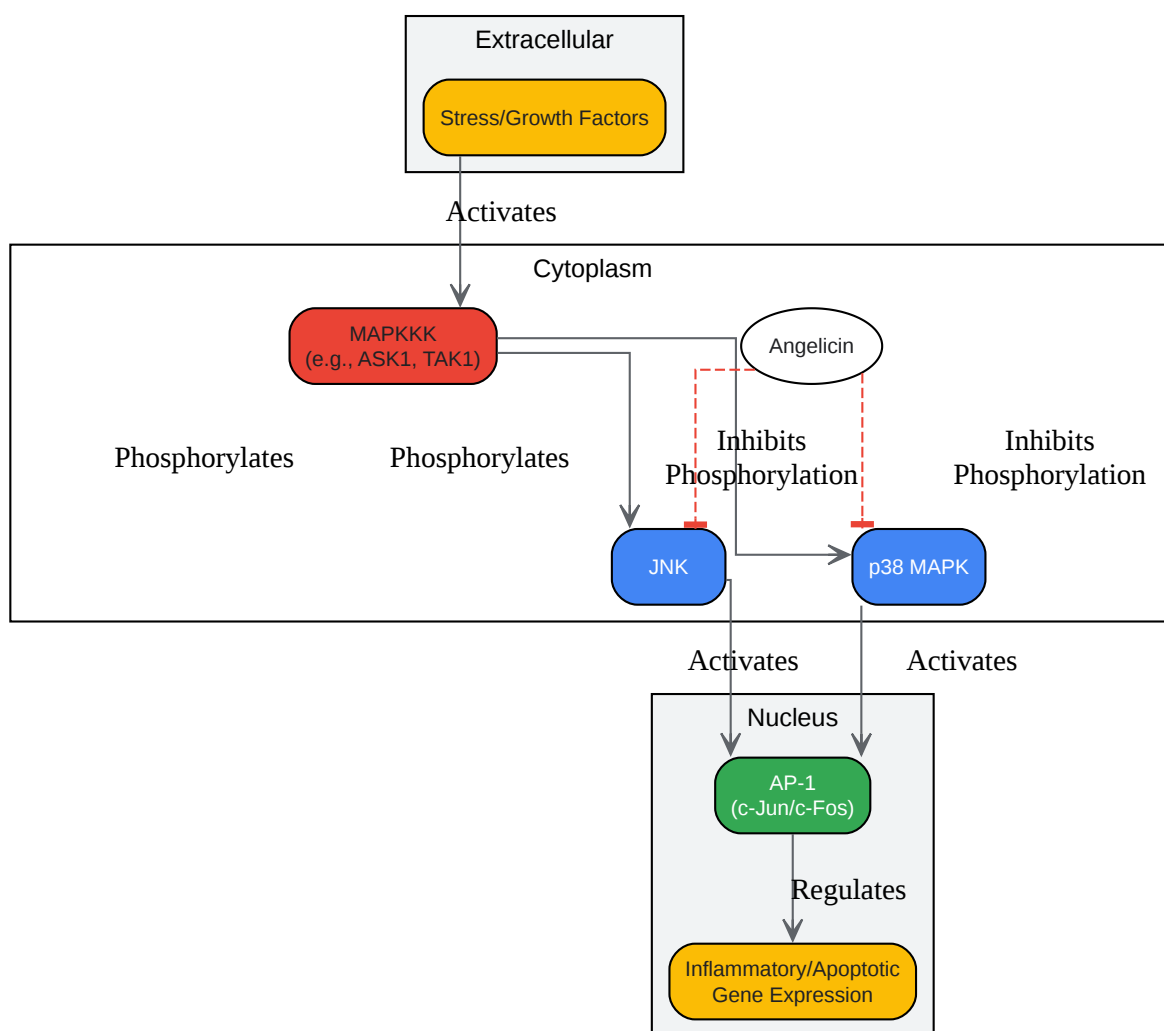


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Caption: Angelicin inhibits the NF- κ B pathway by blocking IKK activation and NF- κ B nuclear translocation.

Angelicin's Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Angelicin has demonstrated inhibitory effects on this pathway.



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Caption: Angelicin inhibits the MAPK pathway by reducing the phosphorylation of p38 and JNK.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of angelicin, crucial for its development as a therapeutic agent. The presented data and experimental protocols offer a practical framework for researchers in the field of drug design and discovery. Furthermore, the visualization of its interaction with key signaling pathways offers insights into its mechanism of action, paving the way for the rational design of novel angelicin-based therapeutics with improved efficacy and safety profiles. Further research to elucidate its pKa and to conduct detailed stability studies will be invaluable in advancing angelicin from a promising lead compound to a clinical candidate.

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